2-Methyl-5-nitroaniline

Catalog No.
S592134
CAS No.
99-55-8
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-nitroaniline

CAS Number

99-55-8

Product Name

2-Methyl-5-nitroaniline

IUPAC Name

2-methyl-5-nitroaniline

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,8H2,1H3

InChI Key

DSBIJCMXAIKKKI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Soluble in acetone, benzene, ether, ethanol, chloroform
In water, 1 g/100 mL at 19 °C
13.5 [ug/mL]

Synonyms

Fast Scarlet G Base; (2-Methyl-5-nitrophenyl)amine; 1-Amino-2-methyl-5-nitrobenzene; 1-Methyl-2-amino-4-nitrobenzene; 2-Amino-4-nitrotoluene; 2-Methyl-5-nitrobenzenamine; 3-Nitro-6-methylaniline; 4-Nitro-2-aminotoluene; 5-Nitro-2-methylaniline; 5-Nit

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N

Synthesis and Characterization:

2-Methyl-5-nitroaniline is an aromatic nitroamine compound with the chemical formula C7H8N2O2. Its synthesis has been reported in various scientific publications, employing different methods such as nitration of 2-methylaniline, reduction of 4-nitro-2-toluidine, and diazotization of 2-amino-5-methylphenol followed by Sandmeyer reaction [, , ]. Characterization of the synthesized compound is typically performed using techniques like melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [, , ].

Potential Applications:

Research suggests that 2-Methyl-5-nitroaniline possesses various properties that make it potentially useful in diverse scientific fields:

  • Organic electronics: Due to its aromatic structure and the presence of electron-withdrawing nitro group, 2-Methyl-5-nitroaniline has been explored as a potential candidate for the development of organic semiconductors and light-emitting diodes (LEDs) [, ].
  • Medicinal chemistry: Studies have investigated the potential of 2-Methyl-5-nitroaniline as a precursor for the synthesis of biologically active molecules, including anti-inflammatory and anti-cancer agents [, ].
  • Coordination chemistry: The ability of 2-Methyl-5-nitroaniline to form complexes with metal ions has led to research exploring its potential applications in catalysis and material science [].

2-Methyl-5-nitroaniline is an organic compound with the molecular formula C₇H₈N₂O₂. It is classified as an aromatic amine and is characterized by the presence of both a nitro group and an amino group attached to a methyl-substituted benzene ring. The compound is also known as 5-nitro-o-toluidine, which indicates that the nitro group is positioned meta to the amino group and para to the methyl group on the aromatic ring. This specific arrangement contributes to its unique chemical properties and reactivity.

  • Toxicity: 2-Methyl-5-nitroaniline is classified as toxic if swallowed, inhaled, or absorbed through the skin []. Studies suggest it may be a potential carcinogen, although classifications differ between agencies [, ].
  • Flammability: Data on flammability is not readily available. However, as with most aromatic nitro compounds, it's advisable to handle it with caution regarding ignition sources.
Typical of nitroanilines, including:

  • Electrophilic Substitution: The nitro group can influence the reactivity of the aromatic ring, making it susceptible to further electrophilic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, yielding 2-methyl-5,6-diaminotoluene.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly when reacted with electrophiles.

These reactions highlight its potential utility in organic synthesis and material science applications.

Research has indicated that derivatives of 2-methyl-5-nitroaniline exhibit various biological activities, particularly antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial effects against a range of pathogens, suggesting potential applications in pharmaceuticals and agriculture . Additionally, the compound has been investigated for its nonlinear optical properties, which may have implications in optical devices .

2-Methyl-5-nitroaniline can be synthesized through several methods. The most common synthetic route involves the nitration of o-toluidine. Key methods include:

  • Nitration of o-Toluidine: This method typically involves treating o-toluidine with a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
  • Alternative Synthetic Routes: Other methods may involve different nitrating agents or conditions that yield similar products, including variations in temperature and reaction time .

The synthesis can yield varying degrees of purity and yield based on the specific conditions employed.

The applications of 2-methyl-5-nitroaniline are diverse:

  • Dyes and Pigments: It is used as an intermediate in the production of azo dyes and other coloring agents.
  • Pharmaceuticals: Its derivatives are explored for potential use in antimicrobial formulations.
  • Nonlinear Optical Materials: The compound exhibits notable nonlinear optical properties, making it suitable for applications in photonic devices .

Interaction studies involving 2-methyl-5-nitroaniline focus on its reactivity with various biological systems and chemical agents. These studies often assess:

  • Antimicrobial Interactions: Evaluating how derivatives interact with microbial membranes or enzymes.
  • Chemical Reactivity: Investigating how the compound interacts with electrophiles or nucleophiles in synthetic pathways.

These studies provide insights into its potential uses in drug development and materials science.

Several compounds share structural similarities with 2-methyl-5-nitroaniline. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-NitroanilineC₆H₄N₂O₂Nitro group para to amino group
3-NitroanilineC₆H₄N₂O₂Nitro group meta to amino group
2-Methyl-4-nitroanilineC₇H₈N₂O₂Nitro group at position 4 relative to amino
5-Nitroso-o-toluidineC₇H₈N₂O₂Contains a nitroso rather than a nitro group

The unique positioning of functional groups in 2-methyl-5-nitroaniline affects its reactivity and biological activity compared to these similar compounds, making it distinct in various applications.

Physical Description

5-nitro-o-toluidine is a bright yellow powder. (NTP, 1992)
DryPowde

Color/Form

Yellow monoclinic prisms

XLogP3

1.9

Density

1.365 deg 15 C/deg 4 C

LogP

1.87 (LogP)
log Kow = 1.87

Melting Point

219 to 225 °F (NTP, 1992)
105.5 °C

UNII

433MYH2DWM

Related CAS

51085-52-0 (mono-hydrochloride)
59850-14-5 (Sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (99.11%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.8X10-4 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Impurities

5-Nitro-ortho-toluidine is available commercially with a purity of 99% ... .

Other CAS

99-55-8

Associated Chemicals

4-Nitro-o-toluidine;99-52-5
6-Nitro-o-toluidine;570-24-1

Wikipedia

5-nitro-O-toluidine

Methods of Manufacturing

o-Toluidine is nitrated at -10 °C by slow addition of nitric acid to a solution of the amine in 98% sulfuric acid. On quenching the nitration mixture in water and allowing the temperature to rise, a solution is obtained from which the sulfate of the product crystallizes on cooling, leaving most of the 6-nitro-o-toluidine byproduct in solution.
REACTION OF O-ACETOTOLUIDIDE WITH NITRIC ACID IN CONCENTRATED SULFURIC ACID AND SUBSEQUENT SAPONIFICATION.
Several processes have been reported for the preparation of nitrotoluidines, including 5-nitro-ortho-toluidine. These include the reaction of nitrocresol with aqueous ammonia, the catalytic hydrogenation of aromatic nitro compounds in the presence of Raney copper, reacting aromatic nitro compounds with hydrogen sulfide in the presence of ammonia dissolved in dioxane, reacting 2,4-dinitrotoluene with hydrogen sulfide in a pyridine solution, and reacting 2,4-dinitrotoluene with carbon monoxide in the presence of cupric oxide and manganese dioxide... . 5-Nitro-ortho-toluidine has also been synthesized by the nitration of ortho-toluidine and the monoreduction of 2,4-dinitrotoluene with alcoholic ammonium sulfide ... . It can be prepared by the electrolytic reduction of ortho-nitrotoluene to orthotoluidine sulfate and subsequent nitration

General Manufacturing Information

Synthetic dye and pigment manufacturing
Benzenamine, 2-methyl-5-nitro-: ACTIVE

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 5-nitro-o-toluidinie; Matrix: water; Detection Limit: not provided.
Method: EPA-OSW 8091; Procedure: gas chromatography with electron capture detector; Analyte: 5-nitro-o-toluidine; Matrix: water, soil, and waste matrices; Detection Limit: not provided.
Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 5-nitro-o-toluidine; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: not provided.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well ventilated area away from oxidizers, strong acids, acid cholrides, acid anhydrides, chloroformates. Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Dates

Modify: 2023-08-15

Explore Compound Types